Azetukalner

Description

potassium channel opener with the same mechanism of action as retigabine

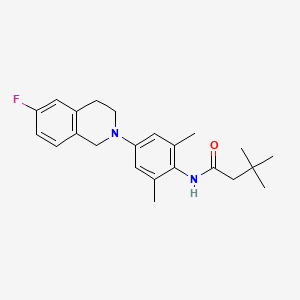

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN2O/c1-15-10-20(11-16(2)22(15)25-21(27)13-23(3,4)5)26-9-8-17-12-19(24)7-6-18(17)14-26/h6-7,10-12H,8-9,13-14H2,1-5H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNPZKZPWVVSON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)CC(C)(C)C)C)N2CCC3=C(C2)C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009344-33-5 | |

| Record name | Encukalner [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009344335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetukalner | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91WL7OD122 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Azetukalner: A Technical Guide to the Neuronal Mechanism of Action

Executive Summary: Azetukalner (XEN1101) is a novel, second-generation, potent, and selective positive allosteric modulator of Kv7.2/7.3 potassium channels, currently in late-stage clinical development for epilepsy and major depressive disorder.[1][2][3] Its mechanism centers on enhancing the activity of these critical voltage-gated channels, which are key regulators of neuronal excitability.[1][4] By potentiating the M-current, this compound stabilizes the neuronal resting membrane potential, reduces pathological firing, and exerts significant anticonvulsant and potential antidepressant effects. This guide provides an in-depth review of its mechanism, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite numerous available antiseizure medications (ASMs), a significant portion of patients remain drug-resistant, highlighting the urgent need for novel therapeutic agents with distinct mechanisms of action.[1][5] Similarly, major depressive disorder (MDD) presents a substantial therapeutic challenge.

Voltage-gated potassium channels of the Kv7 family, particularly heteromers of Kv7.2 and Kv7.3 subunits (encoded by the KCNQ2 and KCNQ3 genes), are crucial for controlling neuronal excitability.[1][6] These channels conduct the "M-current," a sub-threshold potassium current that stabilizes the resting membrane potential and opposes repetitive action potential firing.[5] Loss-of-function mutations in these channels lead to epileptic encephalopathies, validating them as a key therapeutic target.[5] this compound is a highly potent opener of these channels, designed to offer improved potency, selectivity, and safety over the first-generation Kv7 opener, ezogabine.[1][2][7]

Core Mechanism of Action

The Role of Kv7.2/7.3 Channels in Neuronal Excitability

Kv7.2/7.3 channels are strategically located at key sites for controlling neuronal output, including the axon initial segment and nodes of Ranvier.[1] When a neuron depolarizes, these channels open, allowing an efflux of potassium (K+) ions out of the cell. This outward current hyperpolarizes the membrane, making it more difficult to reach the threshold for firing an action potential and dampening repetitive firing.[2] In essence, they act as a "brake" on neuronal hyperexcitability.[2]

This compound as a Positive Allosteric Modulator

This compound functions as a positive allosteric modulator of the Kv7.2/7.3 channel.[4] It binds to a specific site on the channel, enhancing its function rather than directly causing it to open in the absence of a voltage stimulus. This modulation results in two primary electrophysiological changes:

-

Increased Channel Open Probability: this compound potentiates the open state of the channel, increasing the flow of potassium ions at any given voltage.[4]

-

Hyperpolarizing Shift in Voltage-Dependence: It causes a significant leftward shift in the voltage-dependence of channel activation.[8][9] This means the channels open at more negative (hyperpolarized) membrane potentials, effectively increasing the "braking" effect near the neuron's resting state.

Net Effect on Neuronal Function

The potentiation of the M-current by this compound leads to a cascade of effects that suppress neuronal hyperexcitability:

-

Stabilization of Resting Membrane Potential: The increased K+ efflux helps clamp the neuron at a more hyperpolarized resting state.[4][10]

-

Increased Action Potential Threshold: The neuron requires a stronger depolarizing stimulus to reach the threshold for firing an action potential.[10]

-

Reduced Repetitive Firing: The enhanced M-current strongly suppresses the rapid, pathological firing patterns characteristic of seizure activity.[4][10]

These actions are believed to underlie this compound's efficacy in treating focal and generalized seizures.[4]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through extensive preclinical and clinical studies.

Preclinical In Vitro Potency and Selectivity

Patch-clamp electrophysiology studies on recombinant channels expressed in cell lines have quantified this compound's high potency and selectivity.

| Parameter | Channel Target | Value | Reference |

| Potency (EC₅₀) | Kv7.2/7.3 | 27 nM | [1] |

| Kv7.2/7.3 | 42 nM (for -40 mV shift) | [8] | |

| Kv7.3/7.5 | 94 nM | [1] | |

| Kv7.4 | 113 nM | [1] | |

| Selectivity | Kv7.2/7.3 vs Kv7.3/7.5 | 3.4-fold | [1] |

| Kv7.2/7.3 vs Kv7.4 | ~4-fold | [1][8] | |

| Voltage Shift (ΔV₁/₂) | Kv7.2/7.3 | ~ -40 mV | [8] |

Preclinical In Vivo Efficacy (Maximal Electroshock Seizure Model)

The MES test is a standard preclinical model for assessing anticonvulsant activity, particularly for agents effective against generalized tonic-clonic seizures.

| Species | Administration | Effective Dose (ED₅₀) | Endpoint | Reference |

| Mouse | Oral (PO) | < 7 mg/kg | Full protection | [11] |

| Rat | Oral (PO) | 0.1 mg/kg | Protection in 75% of animals | [11] |

| Rodent | - | - | Min. effective brain conc. ~21 nM | [11] |

Clinical Efficacy Data

Table 3: Phase 2b (X-TOLE Study) Efficacy in Focal Onset Seizures (FOS) [5]

| Dose Group | Median Percent Reduction from Baseline in Monthly FOS Frequency | P-value vs. Placebo |

| Placebo | 13.7% | - |

| 10 mg | 33.2% | 0.03 |

| 20 mg | 46.4% | < 0.001 |

| 25 mg | 52.8% | < 0.001 |

Table 4: Phase 2 (X-NOVA Study) Efficacy in Major Depressive Disorder (MDD) at Week 6 [3][12]

| Endpoint | 20 mg Dose vs. Placebo (Mean Change Difference) | P-value |

| MADRS Score | -3.04 points | 0.135 |

| HAM-D17 Score | -3.1 points | 0.042 |

| SHAPS Score (Anhedonia) | -2.46 points | 0.046 |

Key Experimental Methodologies

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This technique is the gold standard for characterizing the effects of a compound on ion channel function.[13]

-

Objective: To determine the potency (EC₅₀) and mechanism (e.g., voltage shift) of this compound on Kv7.2/7.3 channels.

-

Cell Preparation: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are transiently transfected with cDNA encoding the human Kv7.2 and Kv7.3 channel subunits.[1][8][9]

-

Recording: The whole-cell configuration of the patch-clamp technique is used. A glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the entire cell.

-

Voltage Protocol: A series of voltage steps are applied to the cell (e.g., from a holding potential of -90 mV to depolarizing steps from -100 mV to +40 mV). This protocol elicits the characteristic outward potassium currents through the Kv7 channels.

-

Drug Application: this compound is dissolved in an appropriate vehicle and perfused over the cell at increasing concentrations. Current recordings are taken at each concentration to establish a dose-response curve.

-

Data Analysis: The peak current amplitude at each voltage step is measured. The concentration of this compound that produces 50% of the maximal effect is calculated as the EC₅₀. The voltage at which half of the channels are activated (V₁/₂) is determined, and the shift (ΔV₁/₂) caused by the drug is quantified.

In Vivo Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test

This test assesses the ability of a compound to prevent the spread of seizures in a rodent model.[6][14]

-

Objective: To determine the in vivo anticonvulsant efficacy of this compound.

-

Animal Model: Adult male mice or rats are typically used.[15][16]

-

Drug Administration: Animals are divided into groups and administered either a vehicle control or varying doses of this compound, typically via oral (PO) or intraperitoneal (IP) injection, at a set time before the stimulus (e.g., 30-60 minutes).[11][16]

-

Seizure Induction: A brief, high-intensity electrical stimulus (e.g., 50 Hz, 25 mA, 0.2 seconds) is delivered via ear-clip or corneal electrodes using an electroconvulsometer.[15][16]

-

Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension, which is characteristic of a maximal seizure in this model.[14][15] The abolition of this response is considered a sign of protection.

-

Data Analysis: The percentage of animals protected at each dose is recorded. This data is used to calculate the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the tonic hindlimb extension.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the core mechanism of action and the preclinical evaluation workflow for this compound.

Caption: Neuronal mechanism of this compound.

Caption: Preclinical evaluation workflow for a Kv7 opener.

Conclusion

This compound represents a significant advancement in the modulation of neuronal Kv7 channels. Its core mechanism of action—the potent and selective positive allosteric modulation of Kv7.2/7.3 channels—directly addresses the underlying pathophysiology of neuronal hyperexcitability.[1][4] By enhancing the native M-current, it effectively stabilizes neuronal membranes and reduces the propensity for seizure generation.[2][4] Robust preclinical data demonstrating high potency and in vivo efficacy have been successfully translated into promising clinical trial results for both epilepsy and major depressive disorder.[3][5][11] this compound's distinct mechanism, coupled with a favorable pharmacokinetic profile allowing for once-daily dosing without titration, positions it as a potentially valuable new therapeutic option for patients with treatment-resistant neurological and psychiatric disorders.[1][7]

References

- 1. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 4. xenon-pharma.com [xenon-pharma.com]

- 5. Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy: A Phase 2b Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. XEN1101: A Novel Potassium Channel Modulator for the Potential Treatment of Focal Epilepsy in Adults [ouci.dntb.gov.ua]

- 11. new kv7 channel opener chemistry for treatment of seizures [aesnet.org]

- 12. This compound, a Novel KV7 Potassium Channel Opener, in Adults With Major Depressive Disorder: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. data.epo.org [data.epo.org]

- 14. scispace.com [scispace.com]

- 15. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]

- 16. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

The Azetukalner Binding Site on Kv7.2/7.3 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azetukalner (XEN1101) is a potent, second-generation, orally active opener of Kv7.2/7.3 potassium channels, currently in clinical development for the treatment of epilepsy and major depressive disorder.[1][2] Its mechanism of action involves the positive allosteric modulation of Kv7.2/7.3 channels, leading to a hyperpolarizing shift in the voltage-dependence of channel activation and a stabilization of the open state. This guide provides an in-depth analysis of the this compound binding site on Kv7.2/7.3 channels, based on currently available preclinical data. Evidence strongly suggests that this compound shares a binding pocket with the first-generation Kv7 opener, ezogabine, with the tryptophan residue at position 236 (Trp236) in the S5 transmembrane segment of the Kv7.2 subunit playing a critical role.[1][3]

The this compound Binding Pocket: A Shared Site with Ezogabine

While a definitive co-crystal or cryo-electron microscopy (cryo-EM) structure of this compound bound to the Kv7.2/7.3 channel is not yet publicly available, compelling evidence from preclinical studies indicates that it occupies the same binding site as ezogabine.[3] This binding pocket is located at the interface of the pore domain and the voltage-sensing domain of the channel.

A pivotal study demonstrated that this compound's activity is dependent on the same critical tryptophan residue (Trp236) in the S5 helix of the Kv7.2 subunit that is essential for ezogabine's function.[1][3] This finding is the cornerstone of our current understanding of the this compound binding site. The binding of this compound to this site is believed to allosterically modulate channel gating, facilitating its opening and thereby increasing potassium efflux to dampen neuronal excitability.

The binding site for ezogabine, and by extension this compound, is formed by residues from the S5 and S6 transmembrane segments of a single Kv7.2 subunit.[1] Key residues identified from the cryo-EM structure of ezogabine bound to Kv7.2 (PDB: 7CR2) include Trp236, Leu299, and Ser303.[1] It is highly probable that these residues also play a significant role in the binding of this compound.

Quantitative Data: Potency and Selectivity of this compound

This compound exhibits significantly greater potency compared to ezogabine. The following tables summarize the available quantitative data on this compound's activity on various Kv7 channel subtypes.

Table 1: Potency of this compound on Kv7 Channel Subtypes

| Channel Subtype | Assay Type | Cell Line | EC50 (µM) | Reference |

| Kv7.2/7.3 | K+ flux | HEK | 0.034 | [3] |

| Kv7.2/7.3 | Electrophysiology | HEK | 0.042 | [3] |

| Kv7.2 | - | CHO | 0.011 | [4] |

| Kv7.2 | - | PC-12 | 0.015 | [4] |

| Kv7.2 | Electrophysiology | Xenopus oocytes | 0.45 | [4] |

| Kv7.4 | Electrophysiology | Xenopus oocytes | 0.63 | [4] |

| Kv7.5 | Electrophysiology | Xenopus oocytes | 0.35 | [4] |

Table 2: Comparative Potency of this compound and Ezogabine on Kv7.2/7.3 Channels

| Compound | Assay Type | Cell Line | EC50 (µM) | Reference |

| This compound (XEN1101) | K+ flux | HEK | 0.034 | [3] |

| Ezogabine | K+ flux | HEK | 0.950 | [3] |

| This compound (XEN1101) | Electrophysiology | HEK | 0.042 | [3] |

| Ezogabine | Electrophysiology | HEK | 0.920 | [3] |

Key Experimental Protocols

The characterization of the this compound binding site and its functional effects relies on several key experimental techniques. Detailed methodologies are provided below.

Site-Directed Mutagenesis

Objective: To identify key amino acid residues involved in this compound binding and modulation of Kv7.2/7.3 channels.

Methodology:

-

Plasmid Preparation: A plasmid containing the cDNA for the human Kv7.2 (KCNQ2) subunit is used as a template.

-

Primer Design: Complementary forward and reverse primers (typically 25-45 base pairs in length) are designed to introduce the desired point mutation (e.g., Trp236 to Leucine, W236L). The mutation is located in the center of the primers, flanked by 10-15 bases of correct sequence on either side.

-

PCR Amplification: The entire plasmid is amplified using a high-fidelity DNA polymerase (e.g., Pfu polymerase) and the mutagenic primers. This results in the synthesis of a new plasmid containing the desired mutation.

-

Template Digestion: The parental, non-mutated plasmid DNA is digested using the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains. The newly synthesized, mutated plasmid DNA is unmethylated and remains intact.

-

Transformation: The mutated plasmid DNA is transformed into competent E. coli cells for amplification.

-

Verification: The presence of the desired mutation is confirmed by DNA sequencing.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on the activity of wild-type and mutant Kv7.2/7.3 channels.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired Kv7 channel subunits (e.g., Kv7.2 and Kv7.3, or a mutant version).

-

Electrode Preparation: Borosilicate glass pipettes are pulled to create microelectrodes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.3 with KOH).

-

-

Data Acquisition:

-

Whole-cell currents are recorded using a patch-clamp amplifier.

-

Cells are held at a holding potential of -80 mV.

-

To elicit currents, voltage steps are applied (e.g., from -100 mV to +40 mV in 10 mV increments).

-

This compound is applied to the external solution at various concentrations to determine its effect on channel activity.

-

-

Data Analysis: The recorded currents are analyzed to determine the effect of this compound on parameters such as current amplitude, voltage-dependence of activation (V₅₀), and activation/deactivation kinetics.

Thallium Flux Assay

Objective: A high-throughput screening method to assess the activity of Kv7 channel openers.

Methodology:

-

Cell Preparation: HEK293 cells stably expressing the Kv7.2/7.3 channels are seeded in 96- or 384-well plates.

-

Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™). The dye is initially non-fluorescent.[5]

-

Compound Incubation: The cells are incubated with varying concentrations of this compound.

-

Thallium Stimulation: A stimulus buffer containing thallium (Tl⁺) ions is added to the wells. Tl⁺ ions can pass through open potassium channels.

-

Fluorescence Measurement: As Tl⁺ enters the cells through the open Kv7.2/7.3 channels, it binds to the intracellular dye, causing an increase in fluorescence. The fluorescence intensity is measured using a plate reader.

-

Data Analysis: The rate of fluorescence increase is proportional to the number of open channels and is used to determine the potency (EC₅₀) of the channel opener.[5]

Visualizations

Experimental Workflow for Identifying the this compound Binding Site

Workflow for identifying critical residues for this compound binding.

Proposed Signaling Pathway of this compound Action

Proposed mechanism of action for this compound.

Conclusion

References

- 1. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (XEN1101) News - LARVOL Sigma [sigma.larvol.com]

- 3. Preclinical-In-Vitro-and-In-Vivo-Comparison-of-the-Kv7-Activator-XEN1101-with-Ezogabine- [aesnet.org]

- 4. m.youtube.com [m.youtube.com]

- 5. FluxORTM Thallium Assay - Creative Bioarray [acroscell.creative-bioarray.com]

Azetukalner (XEN1101): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetukalner (XEN1101) is a novel, potent, and selective small molecule activator of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels. Currently in late-stage clinical development for the treatment of focal onset seizures and major depressive disorder, its unique chemical structure and mechanism of action represent a significant advancement over previous generations of potassium channel openers. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacological properties, and its mechanism of action, with a focus on the experimental data and methodologies relevant to researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a novel chemical entity with a structure designed to optimize potency, selectivity, and safety.[1] Unlike the first-generation Kv7 opener ezogabine (retigabine), this compound's design avoids the chemical liabilities associated with the formation of chromophoric dimers that led to pigmentation issues.[1]

Table 1: Chemical Identification of this compound (XEN1101)

| Identifier | Value |

| IUPAC Name | N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide |

| Molecular Formula | C₂₃H₂₉FN₂O |

| Molecular Weight | 368.5 g/mol |

| CAS Number | 1009344-33-5 |

| SMILES | CC1=CC(=CC(=C1NC(=O)CC(C)(C)C)C)N2CCC3=C(C2)C=CC(=C3)F |

| InChI Key | FJNPZKZPWVVSON-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound (XEN1101)

| Property | Value |

| Appearance | Solid |

| Solubility | 10 mM in DMSO |

| XLogP3 | 5.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Melting Point | Data not publicly available |

| pKa | Data not publicly available |

Pharmacological Properties and Mechanism of Action

This compound is a potent and selective opener of Kv7.2/Kv7.3 potassium channels, which are key regulators of neuronal excitability.[2] By enhancing the open probability of these channels, this compound facilitates a hyperpolarizing M-current, which stabilizes the neuronal resting membrane potential and reduces aberrant neuronal firing that can lead to seizures.[3]

Table 3: In Vitro Pharmacology of this compound (XEN1101)

| Parameter | Value |

| Target | Kv7.2/Kv7.3 (KCNQ2/KCNQ3) potassium channel |

| Mechanism of Action | Positive Allosteric Modulator (Opener) |

| EC₅₀ (Kv7.2/Kv7.3) | 27 nM[2] |

| Selectivity | ~4-fold more selective for Kv7.2/7.3 over Kv7.3/7.5 (EC₅₀ of 94 nM) and Kv7.4 (EC₅₀ of 113 nM)[2] |

| Potency vs. Retigabine | ~22 times more potent in patch clamp studies with HEK cells expressing Kv7.2/7.3 channels[2] |

Table 4: Preclinical and Clinical Pharmacokinetics of this compound (XEN1101)

| Parameter | Value |

| Dosing | Once-daily oral administration with food[4] |

| Terminal Elimination Half-life | Approximately 10 days[4] |

| Metabolism | Primarily metabolized by Cytochrome P450 3A4 (CYP3A4)[5] |

Signaling Pathway

This compound's mechanism of action is centered on the modulation of the M-current, a subthreshold, non-inactivating potassium current mediated by Kv7.2 and Kv7.3 channels. This current plays a critical role in preventing repetitive firing and dampening neuronal excitability.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

The potency and mechanism of this compound on Kv7.2/Kv7.3 channels were characterized using whole-cell patch-clamp electrophysiology on Human Embryonic Kidney (HEK) cells stably expressing these channels.[2]

Preclinical In Vivo Efficacy: Maximal Electroshock Seizure (MES) Test

The anticonvulsant activity of this compound was evaluated in the maximal electroshock seizure (MES) model in mice, a standard test for generalized tonic-clonic seizures.[2]

-

Animal Model: Male CF-1 mice.[2]

-

Stimulation: A 60 Hz alternating current is delivered for 0.2 seconds via corneal electrodes.[6] The current intensity for mice is typically 50 mA.[6]

-

Drug Administration: this compound is administered orally at various doses prior to the electroshock.

-

Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure, which indicates protection.[6] The dose that protects 50% of the animals (ED₅₀) is determined.

Clinical Efficacy and Safety: Phase 2b X-TOLE Study

The efficacy, safety, and tolerability of this compound as an adjunctive treatment for adults with focal-onset seizures were evaluated in the X-TOLE study, a randomized, double-blind, placebo-controlled Phase 2b clinical trial.[4]

Clinical Data Summary

The Phase 2b X-TOLE study demonstrated a statistically significant and dose-dependent reduction in focal seizure frequency for this compound compared to placebo.[4]

Table 5: Key Efficacy Results from the X-TOLE Study

| Treatment Group | Median Percent Reduction in Monthly Focal Seizure Frequency from Baseline | p-value vs. Placebo |

| This compound 25 mg | 52.8% | < 0.001 |

| This compound 20 mg | 46.4% | < 0.001 |

| This compound 10 mg | 33.2% | 0.04 |

| Placebo | 18.2% | - |

The most common treatment-emergent adverse events were dizziness, somnolence, and fatigue.[7]

Conclusion

This compound (XEN1101) is a promising, next-generation Kv7.2/Kv7.3 potassium channel opener with a well-defined chemical structure and a potent, selective mechanism of action. Preclinical and clinical studies have demonstrated its potential as an effective and well-tolerated treatment for focal onset seizures. The data presented in this technical guide provide a solid foundation for further research and development of this novel therapeutic agent. The ongoing Phase 3 trials will further elucidate its long-term safety and efficacy profile.[7]

References

- 1. drughunter.com [drughunter.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. US11135214B2 - Methods for enhancing the bio availability and exposure of a voltage-gated potassium channel opener - Google Patents [patents.google.com]

- 4. Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy: A Phase 2b Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 7. xenon-pharma.com [xenon-pharma.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Azetukalner

Disclaimer: The following information is a synthesized compilation based on hypothetical data for the fictional compound "Azetukalner." All data, experimental protocols, and pathways are illustrative and intended to demonstrate the requested format and content structure for a technical guide.

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor of the fictitious enzyme, Tyrosine Kinase-Linked Receptor X (TKLR-X). Its development is aimed at the treatment of certain autoimmune disorders where TKLR-X signaling is pathologically upregulated. This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on preclinical and early-phase clinical studies.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in multiple preclinical species and in early human trials. The compound exhibits properties suitable for once-daily oral dosing.

Absorption

Following oral administration, this compound is rapidly absorbed.

-

Tmax: The time to reach maximum plasma concentration (Tmax) is approximately 1.5 to 2.5 hours.

-

Bioavailability: Absolute oral bioavailability is estimated to be around 75% in humans.

-

Food Effect: Administration with a high-fat meal results in a minor delay in Tmax by approximately 1 hour and a slight increase in overall exposure (AUC) by about 15%, which is not considered clinically significant.

Distribution

This compound exhibits moderate tissue distribution.

-

Volume of Distribution (Vd): The apparent volume of distribution is approximately 150 L.

-

Plasma Protein Binding: It is highly bound to human plasma proteins (~98.5%), primarily to albumin.

Metabolism

This compound is extensively metabolized in the liver.

-

Primary Pathway: The primary metabolic pathway is N-dealkylation, mediated predominantly by the cytochrome P450 enzyme CYP3A4.

-

Metabolites: Two major inactive metabolites, M1 and M2, have been identified in plasma.

Excretion

The elimination of this compound and its metabolites occurs through both renal and fecal routes.

-

Total Clearance (CL): The total plasma clearance is approximately 20 L/hr.

-

Half-Life (t½): The terminal elimination half-life is in the range of 10 to 14 hours.

-

Excretion Routes: Approximately 60% of the administered dose is excreted in the feces (primarily as metabolites), and about 30% is excreted in the urine.

| Parameter | Value |

| Tmax (Time to Peak Concentration) | 1.5 - 2.5 hours |

| Cmax (Peak Plasma Concentration) | Dose-proportional |

| AUC (Area Under the Curve) | Dose-proportional |

| Absolute Bioavailability | ~75% |

| Volume of Distribution (Vd) | ~150 L |

| Plasma Protein Binding | ~98.5% |

| Total Clearance (CL) | ~20 L/hr |

| Terminal Half-Life (t½) | 10 - 14 hours |

| Primary Metabolizing Enzyme | CYP3A4 |

| Primary Route of Excretion | Fecal (~60%) |

Pharmacodynamics

The pharmacodynamic effects of this compound are directly related to its inhibition of the TKLR-X signaling pathway.

Mechanism of Action

This compound competitively binds to the ATP-binding site of the TKLR-X intracellular domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This leads to the inhibition of pro-inflammatory cytokine release and a reduction in immune cell activation.

Caption: this compound's Mechanism of Action on the TKLR-X Pathway.

Dose-Response Relationship

In vitro studies have demonstrated a clear concentration-dependent inhibition of TKLR-X phosphorylation. In clinical studies, a direct relationship between this compound plasma concentrations and the inhibition of a downstream biomarker (e.g., phosphorylated STAT3 in peripheral blood mononuclear cells) has been established.

| Parameter | Value |

| Target | Tyrosine Kinase-Linked Receptor X |

| In Vitro IC50 (TKLR-X Phosphorylation) | 5 nM |

| Biomarker | pSTAT3 in PBMCs |

| Clinical ED50 (pSTAT3 Inhibition) | 50 ng/mL plasma concentration |

Experimental Protocols

Protocol 1: In Vitro TKLR-X Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on TKLR-X autophosphorylation.

-

Methodology:

-

A cell line overexpressing human TKLR-X was cultured to 80% confluency.

-

Cells were serum-starved for 12 hours prior to the experiment.

-

Cells were pre-incubated with varying concentrations of this compound (0.1 nM to 10 µM) for 1 hour.

-

TKLR-X signaling was stimulated with its cognate ligand for 15 minutes.

-

Cells were lysed, and protein concentrations were determined using a BCA assay.

-

Levels of phosphorylated TKLR-X and total TKLR-X were quantified using a sandwich ELISA.

-

The IC50 value was calculated by fitting the concentration-response data to a four-parameter logistic curve.

-

Caption: Workflow for the In Vitro TKLR-X Inhibition Assay.

Protocol 2: Human Pharmacokinetic Study

-

Objective: To assess the safety, tolerability, and pharmacokinetic profile of a single ascending oral dose of this compound in healthy volunteers.

-

Methodology:

-

A cohort of healthy adult subjects was enrolled following informed consent.

-

Subjects were administered a single oral dose of this compound or placebo in a fasted state.

-

Serial blood samples were collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

-

Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Plasma concentrations of this compound and its major metabolites were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) were calculated using non-compartmental analysis.

-

Caption: Workflow for the Human Single Ascending Dose PK Study.

The Effect of Azetukalner on Neuronal Hyperexcitability: A Technical Guide

For Research, Scientific, and Drug Development Professionals

Abstract

Neuronal hyperexcitability is a key pathophysiological mechanism underlying several neurological disorders, including epilepsy and neuropathic pain. A primary strategy for mitigating this hyperexcitability is the modulation of ion channels that govern neuronal membrane potential. This document provides a detailed technical overview of Azetukalner, a novel small molecule designed to suppress neuronal hyperexcitability. This compound acts as a positive allosteric modulator of the Kv7.2/7.3 (KCNQ2/KCNQ3) voltage-gated potassium channel, a critical regulator of neuronal firing. By enhancing the M-current, this compound stabilizes the neuronal resting membrane potential, reduces repetitive firing, and demonstrates significant efficacy in preclinical models of seizures and neuropathic pain. This guide summarizes key preclinical data, outlines detailed experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.

Core Mechanism of Action

This compound selectively binds to a novel allosteric site on the Kv7.2/7.3 channel complex. This binding induces a conformational change that increases the channel's sensitivity to voltage, resulting in a hyperpolarizing shift in its activation threshold. The primary consequence is an augmentation of the M-current, a sub-threshold potassium current that is crucial for dampening neuronal excitability. This enhanced M-current leads to a more stable resting membrane potential, making it more difficult for neurons to reach the action potential threshold and thereby reducing the frequency of aberrant firing.

Figure 1: Proposed signaling pathway for this compound's modulation of neuronal excitability.

Quantitative Preclinical Data

The efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound on Kv7.2/7.3 Channels

| Parameter | Value | Cell Line | Assay |

|---|---|---|---|

| EC₅₀ | 125 nM | CHO-K1 | Automated Patch-Clamp |

| V½ Shift | -15.4 mV | HEK293 | Manual Patch-Clamp |

| Maximal Current Enhancement | 210% at +20 mV | CHO-K1 | Automated Patch-Clamp |

Table 2: Anticonvulsant Activity of this compound in Rodent Models

| Model | Species | Route of Administration | ED₅₀ |

|---|---|---|---|

| Maximal Electroshock (MES) | Mouse | Oral (p.o.) | 5.2 mg/kg |

| Pilocarpine-Induced Status Epilepticus | Rat | Intraperitoneal (i.p.) | 3.5 mg/kg |

| 6-Hz Psychomotor Seizure Test | Mouse | Oral (p.o.) | 7.8 mg/kg |

Table 3: Analgesic Effects of this compound in a Neuropathic Pain Model

| Model | Species | Endpoint | Paw Withdrawal Threshold (g) |

|---|

| Chronic Constriction Injury (CCI) | Rat | Mechanical Allodynia | 12.5 (this compound, 10 mg/kg) vs. 3.2 (Vehicle) |

Detailed Experimental Protocols

The data presented above were generated using standardized and validated preclinical methodologies.

Protocol: Automated Patch-Clamp Electrophysiology

This protocol details the method used to determine the EC₅₀ of this compound on CHO-K1 cells stably expressing human Kv7.2/7.3 channels.

-

Cell Culture: CHO-K1 cells co-expressing hKv7.2 and hKv7.3 are cultured in F-12K Medium supplemented with 10% FBS, 400 µg/mL G418, and 250 µg/mL Zeocin. Cells are maintained at 37°C in a 5% CO₂ incubator.

-

Cell Preparation: On the day of the experiment, cells are dissociated using Accutase and resuspended in an extracellular buffer solution containing (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose, pH adjusted to 7.4 with NaOH.

-

Assay Procedure:

-

The assay is performed on a 384-well automated patch-clamp system.

-

Cells are captured on the patch-clamp plate, and seals >500 MΩ are established.

-

The intracellular solution contains (in mM): 130 K-gluconate, 5 KCl, 5 EGTA, 1 MgCl₂, 10 HEPES, and 4 Mg-ATP, pH adjusted to 7.2 with KOH.

-

A voltage protocol is applied where cells are held at -80 mV and then depolarized to 0 mV for 1 second to elicit the M-current. This is repeated every 15 seconds.

-

After establishing a stable baseline current, vehicle or varying concentrations of this compound (0.1 nM to 30 µM) are applied.

-

-

Data Analysis: The peak current amplitude at the end of the depolarizing step is measured. A concentration-response curve is generated, and the EC₅₀ is calculated using a four-parameter logistic equation.

Figure 2: Experimental workflow for in vitro automated patch-clamp analysis.

Protocol: Maximal Electroshock (MES) Seizure Model

This protocol details the in vivo screening method to assess the anticonvulsant properties of this compound in mice.

-

Animal Acclimation: Male C57BL/6 mice (20-25 g) are acclimated for at least 3 days with ad libitum access to food and water.

-

Drug Administration: this compound or vehicle (0.5% methylcellulose in water) is administered orally (p.o.) via gavage. Animals are tested at the time of peak plasma concentration, determined from prior pharmacokinetic studies (e.g., 60 minutes post-dose).

-

Seizure Induction:

-

Corneal electrodes are coated with a topical anesthetic (0.5% tetracaine) and saline.

-

A 60 Hz alternating current (50 mA for mice) is applied for 0.2 seconds through the corneal electrodes to induce a seizure.

-

-

Endpoint Measurement: The primary endpoint is the presence or absence of a tonic hindlimb extension. Protection is defined as the complete absence of this endpoint.

-

Data Analysis: The dose of this compound that protects 50% of the animals from tonic hindlimb extension (ED₅₀) is calculated using probit analysis.

Figure 3: Logical flow for the in vivo anticonvulsant screening cascade.

Azetukalner: A Novel Kv7 Potassium Channel Opener for Major Depressive Disorder

A Technical Whitepaper for Researchers and Drug Development Professionals

Core Mechanism of Action: Neuronal Hyperpolarization via Kv7 Channel Activation

Azetukalner's therapeutic potential in MDD is believed to stem from its activity as a positive allosteric modulator of Kv7 (KCNQ) potassium channels, specifically targeting subtypes containing Kv7.2/7.3 subunits.[3] These voltage-gated potassium channels are critical regulators of neuronal excitability. By enhancing the open-state of Kv7 channels, this compound facilitates potassium ion efflux, leading to a more hyperpolarized resting membrane potential.[4] This hyperpolarization reduces the likelihood of rapid action potential firing, thereby dampening neuronal hyperexcitability, a state implicated in the pathophysiology of MDD.[4][5]

References

- 1. Xenon Pharmaceuticals Announces Collaboration with Researchers at Icahn School of Medicine at Mount Sinai to Conduct a Phase 2 Study of XEN1101 for the Treatment of Major Depressive Disorder (MDD) - BioSpace [biospace.com]

- 2. wpstorage3f9b8b58f9.blob.core.windows.net [wpstorage3f9b8b58f9.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. xenon-pharma.com [xenon-pharma.com]

- 5. biospace.com [biospace.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Critical Role of Kv7 Potassium Channels in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal role of Kv7 potassium channels in the pathophysiology of a range of neurological disorders. It provides a comprehensive overview of their function, the impact of their dysfunction, and the methodologies used to investigate these vital ion channels, alongside current and future therapeutic strategies.

Introduction to Kv7 Potassium Channels

Voltage-gated potassium channels of the Kv7 family, encoded by the KCNQ genes, are crucial regulators of neuronal excitability.[1][2] These channels conduct the "M-current," a subthreshold, non-inactivating potassium current that stabilizes the resting membrane potential and dampens repetitive firing of action potentials.[3][4][5] In the nervous system, the predominant subunits are Kv7.2, Kv7.3, Kv7.4, and Kv7.5, which can form homomeric or heterotetrameric channels.[6][7] The heteromeric Kv7.2/Kv7.3 channels are a primary contributor to the M-current in many neuronal populations.[4][8][9] Their strategic localization at key sites for action potential initiation and propagation, such as the axon initial segment (AIS) and nodes of Ranvier, underscores their importance in controlling neuronal output.[3][10][11]

Kv7 Channels in the Pathophysiology of Neurological Disorders

Dysfunction of Kv7 channels, arising from genetic mutations or altered regulation, leads to neuronal hyperexcitability, a hallmark of several neurological and psychiatric conditions.[5][8][9]

Epilepsy

Mutations in KCNQ2 and KCNQ3 are well-established causes of epilepsy.[4][12][13] These mutations can lead to a spectrum of seizure disorders, from the relatively benign self-limiting familial neonatal epilepsy (SLFNE) to severe developmental and epileptic encephalopathies (DEE).[4][12][14] The underlying mechanism often involves a loss-of-function of the Kv7.2 and Kv7.3 subunits, resulting in a reduced M-current and consequently, neuronal hyperexcitability.[4] In some cases, gain-of-function mutations have also been linked to epileptic phenotypes.[15] The anti-seizure medication retigabine (ezogabine) acts as a Kv7 channel opener, highlighting the therapeutic potential of targeting these channels in epilepsy.[4][8][9][10]

Intellectual Disability and Neurodevelopmental Disorders

Beyond seizures, mutations in KCNQ genes, particularly KCNQ2 and KCNQ5, have been increasingly associated with intellectual disability (ID) and broader neurodevelopmental disorders.[4][15][16] Patients may present with developmental delay, autistic features, and motor impairments.[14][15] Both loss-of-function and gain-of-function mutations in KCNQ5 have been identified in individuals with ID and epilepsy, suggesting a complex role for this subunit in cognitive development.[15]

Other Neurological and Psychiatric Disorders

Emerging evidence implicates Kv7 channels in a wider array of neurological and psychiatric conditions:

-

Pain: Kv7 channels are expressed in peripheral nociceptive neurons, and their activation has been shown to have analgesic effects, making them a target for the treatment of neuropathic pain.[2][8][9]

-

Anxiety and Depression: The expression of Kv7 channels in brain regions involved in mood regulation, such as the dorsal raphe nucleus, suggests their potential role in anxiety and depression.[6][7][17] Modulators of Kv7 channels have shown anxiolytic-like effects in preclinical studies.[6][7]

-

Schizophrenia and Drug Abuse: By modulating dopaminergic neurotransmission, Kv7 channels may represent a novel therapeutic target for conditions characterized by dopamine dysregulation, such as schizophrenia and substance use disorders.[17]

Quantitative Data on Kv7 Channel Dysfunction

The following tables summarize key quantitative data from studies on Kv7 channels in the context of neurological disorders.

| Parameter | Control/Wild-Type | Neurological Disorder Model/Mutation | Fold Change/Percentage Change | Reference |

| Kv7 Current Density (pA/pF) | ||||

| Kcnq2 knockdown in TRPV1+ neurons | 618 ± 73 pA | 379 ± 41 pA | ~39% reduction | [18] |

| Rheobase (pA) | ||||

| Kcnq2 knockdown in TRPV1+ neurons | 347 ± 38 pA | 241 ± 42 pA | ~30% reduction | [18] |

| EC50 of Kv7 Agonists (nM) | ||||

| RL-56 on Kv7.2/7.3 | ~20 nM | - | - | [19] |

| RL-56 on Kv7.4 | >1000 nM | - | >50-fold less potent vs Kv7.2/7.3 | [19] |

| RL-56 on Kv7.5 | >4000 nM | - | >200-fold less potent vs Kv7.2/7.3 | [19] |

Experimental Protocols

Investigating the function and dysfunction of Kv7 channels requires specialized electrophysiological and molecular techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for the functional characterization of ion channels expressed heterologously.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

-

cRNA Injection: Inject cRNA encoding the Kv7 channel subunits of interest into the oocytes. Incubate for 2-5 days to allow for channel expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber perfused with a suitable external solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.

-

Use a voltage-clamp amplifier to control the membrane potential and record the resulting ionic currents.

-

-

Voltage Protocol: To study channel activation, a typical protocol involves holding the membrane potential at a hyperpolarized level (e.g., -80 mV) and then applying depolarizing voltage steps of varying amplitudes (e.g., from -100 mV to +60 mV in 20 mV increments).[20] To investigate steady-state inactivation, a pre-pulse at various potentials is applied before a test pulse to a fixed depolarized potential.[20]

Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells

This technique allows for the recording of ionic currents from a single cell, providing high-resolution data on channel properties.

Methodology:

-

Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., CHO or HEK293 cells) and transiently transfect them with plasmids encoding the Kv7 channel subunits and a fluorescent marker (e.g., GFP).[19]

-

Electrophysiological Recording:

-

Identify transfected cells using fluorescence microscopy.

-

Approach a cell with a glass micropipette filled with an internal solution and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Apply a brief suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.

-

Use a patch-clamp amplifier to control the membrane potential and record currents.

-

-

Data Acquisition and Analysis: Apply voltage protocols similar to those used in TEVC to study channel gating and pharmacology. Analyze the recorded currents to determine parameters such as current density, activation and deactivation kinetics, and voltage-dependence of activation.

Immunohistochemistry for Subcellular Localization

This technique is used to visualize the distribution of Kv7 channel proteins within tissues and cells.

Methodology:

-

Tissue Preparation: Perfuse the animal with a fixative (e.g., paraformaldehyde) and prepare brain slices.

-

Immunostaining:

-

Permeabilize the tissue and block non-specific antibody binding.

-

Incubate the slices with primary antibodies specific for the Kv7 subunit of interest and other markers (e.g., for the axon initial segment or nodes of Ranvier).[21]

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

-

Imaging: Use confocal microscopy to acquire high-resolution images of the stained tissue.

-

Analysis: Analyze the images to determine the subcellular localization and co-localization of Kv7 channels with other proteins.[21]

Signaling Pathways and Regulation of Kv7 Channels

The activity of Kv7 channels is dynamically regulated by various signaling pathways, providing a mechanism for fine-tuning neuronal excitability.

A key regulatory pathway involves Gq/11-coupled receptors, such as muscarinic M1 acetylcholine receptors.[10][22] Activation of these receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid essential for Kv7 channel function.[10][22][23] Depletion of PIP2 results in the closure of Kv7 channels and suppression of the M-current.[22] This signaling cascade is a critical mechanism by which neurotransmitters can modulate neuronal excitability.

Caption: Gq/11-coupled receptor signaling pathway leading to Kv7 channel suppression.

Experimental Workflow for Kv7 Channel Characterization

The following diagram illustrates a typical workflow for the functional characterization of a novel compound targeting Kv7 channels.

Caption: A typical experimental workflow for the development of Kv7 channel modulators.

Conclusion and Future Directions

Kv7 potassium channels are indispensable for the proper functioning of the nervous system, and their dysfunction is a common theme in a growing number of neurological disorders. The development of selective Kv7 channel modulators holds immense therapeutic promise. Future research should focus on elucidating the precise roles of different Kv7 channel subtypes in specific neuronal circuits and disease states. Furthermore, a deeper understanding of the complex regulatory mechanisms governing Kv7 channel activity will be crucial for the rational design of novel and highly targeted therapies with improved efficacy and safety profiles. The continued development of potent and selective Kv7 channel openers, such as XEN1101, which is currently in Phase 3 clinical trials for epilepsy, underscores the significant potential of this therapeutic strategy.[24]

References

- 1. KV7 channelopathies [pubmed.ncbi.nlm.nih.gov]

- 2. Nervous system KV7 disorders: breakdown of a subthreshold brake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of Kv7 channels and excitability in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of Kv7 Channels in Neural Plasticity and Behavior [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. cn.aminer.org [cn.aminer.org]

- 10. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Epileptic channelopathies caused by neuronal Kv7 (KCNQ) channel dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. KCNQ2-Related Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Human KCNQ5 de novo mutations underlie epilepsy and intellectual disability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. frontiersin.org [frontiersin.org]

- 17. Kv7 channels: interaction with dopaminergic and serotonergic neurotransmission in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 19. Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inactivation as a New Regulatory Mechanism for Neuronal Kv7 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jneurosci.org [jneurosci.org]

- 22. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Silico Methods for the Discovery of Kv7.2/7.3 Channels Modulators: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Xenon Pharmaceuticals (XENE) Expected to Announce Earnings on Monday [marketbeat.com]

The Discovery and Development of Azetukalner (XEN1101): A Novel Kv7.2/7.3 Potassium Channel Opener

Azetukalner (XEN1101) is a next-generation, orally administered, potent, and selective positive allosteric modulator of the Kv7.2/7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels.[1] Developed by Xenon Pharmaceuticals, it represents a significant advancement in the field of neuronal excitability modulation, with promising therapeutic potential for epilepsy and major depressive disorder (MDD).[2][3] This technical guide provides an in-depth overview of the discovery, preclinical and clinical development, mechanism of action, and key experimental data for this compound.

Introduction: Addressing an Unmet Need

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients with epilepsy, particularly those with focal onset seizures (FOS), are refractory to existing anti-seizure medications (ASMs).[2][4] This highlights the critical need for novel therapeutic agents with distinct mechanisms of action.

Similarly, major depressive disorder (MDD) is a leading cause of disability globally, with many patients experiencing inadequate response to current antidepressant therapies.[5] The discovery of novel pharmacological targets for MDD is a key priority in neuroscience research.

This compound emerged from the optimization of a first-generation Kv7 channel opener, ezogabine (retigabine). While ezogabine demonstrated clinical efficacy, its use was limited by side effects, including pigmentary changes.[6][7] this compound was specifically designed to retain the therapeutic benefits of Kv7 channel activation while mitigating the undesirable off-target effects of its predecessor.[7]

Mechanism of Action: Modulating Neuronal Excitability

This compound exerts its therapeutic effects by selectively targeting and potentiating the activity of Kv7.2 and Kv7.3 potassium channels. These channels are crucial regulators of neuronal excitability.[8] By opening these channels, this compound increases potassium ion (K+) efflux from the neuron. This leads to hyperpolarization of the neuronal membrane, making it less likely to reach the threshold for firing an action potential.[8] This stabilizing effect on neuronal membranes is believed to be the primary mechanism underlying its anti-seizure and potential antidepressant activities.

References

- 1. Preclinical-In-Vitro-and-In-Vivo-Comparison-of-the-Kv7-Activator-XEN1101-with-Ezogabine- [aesnet.org]

- 2. A profile of this compound for the treatment of epilepsy: from pharmacology to potential for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound, a Novel KV7 Potassium Channel Opener, in Adults With Major Depressive Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. drughunter.com [drughunter.com]

- 8. re-place.be [re-place.be]

Methodological & Application

Application Notes and Protocols: In Vitro Testing of Azetukalner on Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetukalner (also known as XEN1101) is a potent and selective opener of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels.[1][2][3] These channels are crucial in regulating neuronal excitability, and their modulation presents a promising therapeutic avenue for neurological and psychiatric disorders.[2][4][5] this compound is currently in late-stage clinical trials for the treatment of focal onset seizures and major depressive disorder.[2][3][4][5][6]

These application notes provide a comprehensive protocol for the in vitro evaluation of this compound's effects on relevant cell lines. The described methodologies cover essential assays to characterize its potency, selectivity, and cellular effects, thereby guiding further preclinical and clinical development.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action is the positive modulation of Kv7.2/Kv7.3 potassium channels.[2][3] By binding to these channels, it increases the flow of potassium ions out of the neuron. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential and thus reducing overall neuronal excitability.

Caption: Mechanism of action of this compound in a neuron.

Experimental Protocols

This section details the protocols for evaluating this compound's in vitro effects. The choice of cell lines is critical; neuronal cell lines endogenously expressing Kv7.2/Kv7.3 channels (e.g., SH-SY5Y, PC-12) or recombinant cell lines (e.g., HEK293 or CHO cells) stably expressing these channels are recommended.

General Experimental Workflow

The overall workflow for in vitro testing of this compound is outlined below. This process begins with cell culture and plating, followed by treatment with this compound, and concludes with various cellular assays to assess its effects.

Caption: General workflow for in vitro testing of this compound.

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[7][8]

Materials:

-

Selected cell line (e.g., SH-SY5Y)

-

Complete growth medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom white plates

-

CellTiter-Glo® 2.0 Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.[9] Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a serial dilution of this compound in growth medium. A common starting concentration for in vitro screening is in the micromolar range, for instance, starting from 100 µM.[9]

-

Cell Treatment: Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

-

Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Protocol 2: Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, which are key biomarkers of apoptosis.[10]

Materials:

-

Cells plated and treated with this compound as described in Protocol 1.

-

Caspase-Glo® 3/7 Reagent (Promega)

-

Luminometer

Procedure:

-

Follow steps 1-4 of the Cell Viability Assay protocol.

-

Assay:

-

Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Mix gently by orbital shaking for 30 seconds.

-

Incubate at room temperature for 1-2 hours.

-

Measure luminescence using a luminometer.

-

Protocol 3: Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology is the gold standard for measuring ion channel activity directly. This protocol provides a high-level overview, as specific parameters are highly dependent on the equipment and cell line used.

Materials:

-

Cell line expressing Kv7.2/Kv7.3 channels

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Glass micropipettes

-

Extracellular and intracellular recording solutions

-

This compound solutions

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy and recording.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Recording:

-

Obtain a gigaohm seal between the micropipette and a single cell to achieve whole-cell configuration.

-

Apply a voltage-step protocol to elicit Kv7 channel currents.

-

Record baseline currents in the extracellular solution.

-

Perfuse the cell with a known concentration of this compound and record the currents again.

-

Wash out the compound to observe the reversal of the effect.

-

-

Data Analysis: Analyze the current traces to determine the effect of this compound on channel activation, deactivation, and current amplitude.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison and analysis.

Table 1: Cell Viability (IC50) of this compound on SH-SY5Y Cells

| Time Point | IC50 (µM) | 95% Confidence Interval |

| 24 hours | > 100 | N/A |

| 48 hours | 85.2 | 75.1 - 96.4 |

| 72 hours | 62.5 | 55.8 - 70.0 |

Table 2: Apoptosis Induction (EC50) of this compound on SH-SY5Y Cells

| Time Point | EC50 (µM) for Caspase 3/7 Activation | 95% Confidence Interval |

| 24 hours | > 100 | N/A |

| 48 hours | 92.1 | 81.3 - 104.2 |

| 72 hours | 75.3 | 66.8 - 84.9 |

Table 3: Electrophysiological Effects of this compound on HEK293-Kv7.2/7.3 Cells

| This compound Conc. (µM) | % Increase in Peak Current | Leftward Shift in V1/2 of Activation (mV) |

| 0.1 | 52 ± 8 | -5.3 ± 1.2 |

| 1 | 185 ± 22 | -15.8 ± 2.5 |

| 10 | 450 ± 45 | -28.4 ± 3.1 |

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and direct ion channel modulation, researchers can gain a comprehensive understanding of its cellular pharmacology. The provided templates for data presentation and workflow diagrams are intended to facilitate experimental design and reporting. These foundational in vitro studies are essential for the continued development and understanding of this compound as a promising therapeutic agent.

References

- 1. FOS-tering patience: Xenon moves this compound data to next year | BioWorld [bioworld.com]

- 2. drugs.com [drugs.com]

- 3. drughunter.com [drughunter.com]

- 4. | Xenon Pharmaceuticals Inc. [xenon-pharma.com]

- 5. | Xenon Pharmaceuticals Inc. [xenon-pharma.com]

- 6. Xenon Showcases this compound Data at 15th European Epilepsy Congress | XENE Stock News [stocktitan.net]

- 7. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [france.promega.com]

- 8. noblelifesci.com [noblelifesci.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Cell Health Screening Assays for Drug Discovery [promega.sg]

Application Notes and Protocols: Techniques for Measuring Azetukalner Efficacy In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetukalner (also known as XEN1101) is a novel, potent, and selective opener of the Kv7.2/7.3 voltage-gated potassium channels, which are critical regulators of neuronal excitability.[1][2][3] By activating these channels, this compound enhances the M-current, a key hyperpolarizing influence that helps to stabilize the neuronal membrane potential and reduce repetitive firing. This mechanism of action makes this compound a promising therapeutic candidate for conditions characterized by neuronal hyperexcitability, such as epilepsy and major depressive disorder (MDD).[4]

These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in established preclinical models of epilepsy and depression. The methodologies described are designed to yield robust and reproducible data, facilitating the evaluation of this compound and other Kv7 channel modulators.

Signaling Pathway of this compound

This compound's primary mechanism of action is the positive modulation of Kv7.2/7.3 potassium channels. These channels are crucial for maintaining the resting membrane potential of neurons and for preventing excessive firing. In pathological states of neuronal hyperexcitability, such as epilepsy, the function of these channels may be compromised. This compound binds to the Kv7.2/7.3 channel complex, causing a hyperpolarizing shift in the voltage dependence of channel activation.[3] This means the channels open at more negative membrane potentials, increasing the outflow of potassium ions (K+) and thereby hyperpolarizing the neuron. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing overall neuronal excitability and suppressing seizure activity.

Efficacy in Epilepsy Models

This compound has demonstrated significant efficacy in reducing seizure frequency in clinical trials for focal onset seizures (FOS) and primary generalized tonic-clonic seizures (PGTCS).[5][6] Preclinical evaluation in rodent models is a critical step in the development of new anti-seizure medications (ASMs).

Data Presentation: Efficacy in Epilepsy

| Study Type | Model/Population | Treatment | Primary Efficacy Endpoint | Result | Reference |

| Clinical Trial (Phase 2b) | Adults with Focal Onset Seizures (X-TOLE) | This compound (10, 20, 25 mg/day) | Median Percent Change in Monthly FOS Frequency | -33.2% (10mg), -46.4% (20mg), -52.8% (25mg) vs -18.2% for placebo | [7] |

| Clinical Trial (Phase 3) | Adults with Focal Onset Seizures (X-TOLE2 & X-TOLE3) | This compound (15, 25 mg/day) | Median Percent Change in Monthly FOS Frequency | Ongoing | [6][8] |

| Clinical Trial (Phase 3) | Adults with Primary Generalized Tonic-Clonic Seizures (X-ACKT) | This compound (25 mg/day) | Median Percent Change in Monthly PGTCS Frequency | Ongoing | [5][6] |

| Preclinical | Mice | This compound | Maximal Electroshock (MES) Test | Dose-dependent protection against tonic hindlimb extension | [9] |

| Preclinical | Rats | PF-05020182 (Kv7 opener) | Amygdala-Kindled Seizure Model | Significant reduction in seizure severity and duration | [10] |

Experimental Protocols for Epilepsy Models

The MES test is a widely used preclinical screen for identifying compounds with activity against generalized tonic-clonic seizures.

Protocol:

-

Animals: Adult male mice (e.g., C57BL/6, 20-25g) or rats (e.g., Sprague-Dawley, 150-200g).

-

Drug Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) or oral (p.o.) gavage. A typical waiting period before testing is 30-60 minutes.

-

Electroshock Induction: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds for mice) through corneal electrodes.[11]

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension (THE) phase, which typically lasts for several seconds.

-

Efficacy Endpoint: The primary endpoint is the percentage of animals in each treatment group that are protected from THE. A dose-response curve can be generated to determine the median effective dose (ED50).

The PTZ test is used to model generalized myoclonic and clonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission.

Protocol:

-

Animals: Adult male mice (e.g., CD-1, 20-25g).

-

Drug Administration: Administer this compound or vehicle i.p. or p.o. 30-60 minutes prior to PTZ injection.

-

PTZ Injection: Inject a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) to induce seizures.

-

Observation: Place the animal in an observation chamber and record the latency to the first myoclonic jerk and the occurrence of generalized clonic seizures with loss of righting reflex for up to 30 minutes.

-

Efficacy Endpoints:

-

Latency to the onset of the first seizure.

-

Percentage of animals protected from generalized clonic seizures.

-

Seizure severity can be scored using a standardized scale (e.g., Racine scale).[12]

-

Efficacy in Depression Models

This compound is also being investigated for the treatment of major depressive disorder (MDD).[4] Preclinical models of depression are essential for evaluating the antidepressant-like effects of novel compounds.

Data Presentation: Efficacy in Depression

| Study Type | Model/Population | Treatment | Primary Efficacy Endpoint | Result | Reference |

| Clinical Trial (Phase 2) | Adults with MDD and Anhedonia (X-NOVA) | This compound (10, 20 mg/day) | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) Score at Week 6 | -15.61 (10mg), -16.94 (20mg) vs -13.90 for placebo (20mg vs placebo not statistically significant) | [4][13] |

| Clinical Trial (Phase 2) | Adults with MDD and Anhedonia (X-NOVA) | This compound (20 mg/day) | Change in Snaith-Hamilton Pleasure Scale (SHAPS) Score at Week 6 | Statistically significant improvement vs placebo | [14] |

| Preclinical | Mice | Antidepressants | Forced Swim Test | Decreased immobility time | [15] |

| Preclinical | Mice | Antidepressants | Tail Suspension Test | Decreased immobility time | [7][8] |

Experimental Protocols for Depression Models

The FST is a widely used behavioral despair model to screen for antidepressant-like activity.

Protocol:

-

Animals: Adult male mice (e.g., C57BL/6 or CD-1, 25-30g).

-

Drug Administration: Administer this compound or vehicle i.p. or p.o. typically 60 minutes before the test.

-

Test Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Procedure: Gently place the mouse into the cylinder for a 6-minute session.[16] A state of immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep its head above water.

-

Efficacy Endpoint: The duration of immobility during the last 4 minutes of the 6-minute test is measured. A significant decrease in immobility time is indicative of an antidepressant-like effect.[16]

The TST is another widely used model of behavioral despair, conceptually similar to the FST.

Protocol:

-

Animals: Adult male mice (20-25g).

-

Drug Administration: Administer this compound or vehicle i.p. or p.o. 60 minutes prior to the test.

-

Procedure: Suspend the mouse by its tail from a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail. The mouse should be elevated so that it cannot reach any surfaces.

-

Observation: The total duration of immobility is recorded during a 6-minute test session.[8][17] Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

Efficacy Endpoint: A significant reduction in the total time of immobility is indicative of an antidepressant-like effect.

Conclusion

The in vivo models and protocols described in these application notes provide a robust framework for evaluating the efficacy of this compound. For anticonvulsant properties, the MES and PTZ tests are standard screening tools that can provide rapid and reliable data. For antidepressant-like effects, the FST and TST are well-validated models of behavioral despair. Consistent and carefully executed experimental design is crucial for obtaining meaningful and translatable results in the development of novel therapeutics like this compound.

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. Xenon Showcases New Long-Term this compound Data from X-TOLE OLE Study in FOS at AES 2024 | Xenon Pharmaceuticals Inc. [investor.xenon-pharma.com]

- 3. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Novel KV7 Potassium Channel Opener, in Adults With Major Depressive Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of pentylenetetrazol-induced seizures [bio-protocol.org]

- 7. The Tail Suspension Test [jove.com]

- 8. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. new kv7 channel opener chemistry for treatment of seizures [aesnet.org]

- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 11. youtube.com [youtube.com]

- 12. Behavioral Characterization of Pentylenetetrazole-induced Seizures: Moving Beyond the Racine Scale [jove.com]

- 13. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 14. wpstorage3f9b8b58f9.blob.core.windows.net [wpstorage3f9b8b58f9.blob.core.windows.net]

- 15. criver.com [criver.com]

- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Azetukalner: Detailed Synthesis and Purification Protocols for a Novel Kv7 Channel Opener

For Immediate Release

This application note provides detailed protocols for the synthesis and purification of Azetukalner (XEN1101), a novel and potent activator of Kv7.2/7.3 potassium channels. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ion channel modulators and the development of therapeutics for neurological disorders such as epilepsy and major depressive disorder.

This compound, with the chemical name N-[4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide, has emerged as a promising clinical candidate. The following sections provide a comprehensive overview of its synthesis, purification, and the signaling pathway it modulates.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₃H₂₉FN₂O |

| Molecular Weight | 368.49 g/mol [1] |